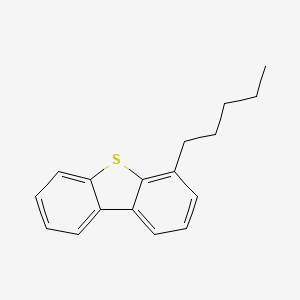

4-Pentyldibenzothiophene

描述

Structure

3D Structure

属性

IUPAC Name |

4-pentyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18S/c1-2-3-4-8-13-9-7-11-15-14-10-5-6-12-16(14)18-17(13)15/h5-7,9-12H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJPTBZXKXFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703427 | |

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147792-34-5 | |

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Pentyldibenzothiophene

Established and Novel Synthetic Pathways for Dibenzothiophene (B1670422) Scaffolds

The construction of the dibenzothiophene ring system can be achieved through various synthetic strategies, ranging from classical methods to modern transition-metal-catalyzed reactions that offer greater efficiency and substrate scope.

Transition-metal catalysis, particularly with palladium, has become a powerful tool for constructing dibenzothiophenes. sioc-journal.cn These methods often proceed via intramolecular cyclization, forming the key C–S or C–C bond to complete the thiophene (B33073) ring.

A prominent strategy involves the palladium-catalyzed intramolecular oxidative C-H/C-H coupling of diaryl sulfides. researchgate.net This approach creates the dibenzothiophene scaffold through a dehydrogenative cyclization, offering a direct route to various DBT derivatives. Another advanced method is the palladium(II)-catalyzed synthesis via the cleavage and coupling of C–H and C–S bonds. nih.govrsc.org This process is advantageous as it does not require an external stoichiometric oxidant or pre-functionalized substrates like those with C-X or S-H groups, which are common in other methods. nih.govrsc.org The reaction can be initiated with a biphenyl (B1667301) sulfide (B99878), where a sulfur-directed cyclometalation facilitates the C-H activation at the 2'-position, followed by C-S bond cleavage and subsequent ring formation. nih.gov

Other notable palladium-catalyzed routes include:

Cyclization of 2-Biphenylthiols : A simple and highly efficient method uses a PdCl2/DMSO catalytic system, where DMSO serves as both the solvent and the oxidant. figshare.com This approach has a broad substrate scope and proceeds in high yield. figshare.com

From 2-Biphenylyl Disulfides : Palladium can catalyze the oxidative C-H functionalization of 2-biphenylyl disulfides to form dibenzothiophenes without the need for additional metal oxidants, bases, or ligands. nih.gov

Intramolecular C-S/C-H Coupling : Biphenyl thioethers can undergo an intramolecular desulfitative cyclization through palladium-catalyzed C-S/C-H cross-coupling, providing another route to the DBT core. researchgate.net

| Starting Material | Catalytic System | Key Transformation | Reference |

|---|---|---|---|

| Diaryl Sulfide | Pd(OAc)₂, AgOAc, Na₂CO₃, PivOH | Oxidative Dehydrogenative Cyclization (C-H/C-H) | researchgate.net |

| Biphenyl Sulfide | Pd(OAc)₂, Benzoic Acid Ligand | C-H/C-S Bond Cleavage and Coupling | nih.govrsc.org |

| 2-Biphenylthiol | PdCl₂, DMSO | Oxidative Cyclization (C-H/S-H) | figshare.com |

| 2-Biphenylyl Disulfide | Pd(OAc)₂ | Oxidative C-H Functionalization | nih.gov |

While direct catalytic methods are efficient, multi-step syntheses remain crucial, especially for preparing specifically substituted derivatives like 4-pentyldibenzothiophene. These strategies often involve building the precursor with the alkyl group already in place or adding it to a pre-formed ring.

One classical approach, first reported by Gilman, involves reacting biphenyl with sulfur in the presence of AlCl₃ as a catalyst. sioc-journal.cn However, this method can be harsh and may lead to isomeric mixtures. More controlled syntheses are now preferred.

A versatile modern strategy for preparing 1-substituted (and by extension, 4-substituted) dibenzothiophenes involves an intramolecular anionic cyclization. chemrxiv.org This method typically starts with a suitably substituted thiophenol which is converted into a benzyne (B1209423) precursor. chemrxiv.org For 4-pentyldibenzothiophene, the synthesis could conceptually begin with a 2-substituted phenyl sulfide bearing the pentyl group on the second aromatic ring. An acid-mediated intramolecular cyclization of a biaryl methyl sulfoxide (B87167) presents another high-yielding route that tolerates various functional groups. researchgate.net

The synthesis of 4-methyldibenzothiophene (B47821), a close analog, often involves the reaction of dibenzothiophene with n-butyllithium followed by quenching with an electrophile like dimethyl sulfate (B86663). chemicalbook.com A similar sequence using a pentyl halide could be envisioned for the synthesis of 4-pentyldibenzothiophene.

Palladium-Catalyzed Cyclization and C-S/C-H Activation Routes

Selective Functionalization and Derivatization Reactions

Once the 4-pentyldibenzothiophene scaffold is obtained, it can undergo various chemical transformations. The presence of the sulfur heteroatom and the electron-rich aromatic rings allows for selective functionalization.

The sulfur atom in the dibenzothiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (a single oxygen atom bonded to sulfur) and sulfone (two oxygen atoms bonded to sulfur). smolecule.comgoogle.com This transformation is significant as it alters the electronic properties and geometry of the molecule. The oxidation of refractory organosulfur compounds like DBTs is a key step in oxidative desulfurization (ODS) processes for fuels. google.comdicp.ac.cn

The degree of oxidation can be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org

Sulfoxide Formation : Milder oxidizing agents or a controlled stoichiometry of a stronger oxidant can selectively produce the sulfoxide. Reagents like m-chloroperbenzoic acid (mCPBA) or a limited amount of hydrogen peroxide are often used. smolecule.comnii.ac.jp

Sulfone Formation : Stronger oxidizing conditions or an excess of the oxidant will typically lead to the sulfone. organic-chemistry.org A common and effective method is the use of 30% hydrogen peroxide in glacial acetic acid. researchgate.netgoogle.com Niobium carbide has also been reported as an efficient catalyst for the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org

| Product | Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|---|

| Dibenzothiophene-S-oxide (Sulfoxide) | Hydrogen Peroxide (H₂O₂) (controlled stoichiometry) | Selective oxidation | google.comorganic-chemistry.org |

| Dibenzothiophene-S-oxide (Sulfoxide) | m-Chloroperbenzoic acid (mCPBA) | Standard oxidation conditions | smolecule.comnii.ac.jp |

| Dibenzothiophene-S,S-dioxide (Sulfone) | Hydrogen Peroxide (H₂O₂) (excess) in Acetic Acid | Full oxidation | researchgate.netgoogle.com |

| Dibenzothiophene-S,S-dioxide (Sulfone) | Niobium Carbide / H₂O₂ | Catalytic oxidation | organic-chemistry.org |

| Dibenzothiophene-S,S-dioxide (Sulfone) | Methyltrioxorhenium (MTO) / H₂O₂ | Homogeneous catalytic oxidation | dicp.ac.cn |

The oxidation to the sulfone (4-pentyldibenzothiophene-5,5-dioxide) significantly changes the reactivity of the aromatic rings, making them more susceptible to certain substitution reactions. rsc.org

Reduction reactions of dibenzothiophenes can target either the sulfur oxides or the thiophene ring itself. The deoxygenation of sulfoxides and sulfones back to the parent sulfide is a common transformation.

The reduction of the dibenzothiophene ring can yield dihydro derivatives. smolecule.com This is typically achieved using potent reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com Complete removal of the sulfur atom via hydrodesulfurization (HDS) is a critical process in the petroleum industry, often involving high temperatures, high pressures, and specialized metal sulfide catalysts. chemicalbook.com

The aromatic rings of 4-pentyldibenzothiophene can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing pentyl group and influenced by the electronic nature of the thiophene ring. For dibenzothiophene itself, electrophilic attack generally occurs at the 2- and 8-positions. rsc.org

For 4-pentyldibenzothiophene, the directing effects would be more complex. However, functionalization at other positions is possible through various methods:

Halogenation : Dibenzothiophene can undergo regioselective bromination at the 2,8-positions, or at the 3,7-positions if the corresponding S,S-dioxide is used. rsc.org The presence of a bromine atom provides a handle for further cross-coupling reactions. cymitquimica.com

Acylation and Nitration : Friedel-Crafts acylation and nitration can introduce acetyl and nitro groups, respectively, onto the aromatic core. For example, 2-acetyl-4-methyldibenzothiophene can be synthesized from 4-methyldibenzothiophene, indicating that substitution at the 2-position is feasible. chemicalbook.com

Metallation : Direct substitution at the 4- and 6-positions, which are adjacent to the sulfur atom, is challenging via standard EAS and often requires stoichiometric metallation using organolithium reagents followed by trapping with an electrophile. rsc.org

Furthermore, the dibenzothiophene core can be activated towards nucleophilic aromatic substitution (SNAr) if a suitable leaving group, such as a halogen, is present on an electron-deficient ring system, for instance in an aniline-derived sulfonium (B1226848) salt. nih.gov

Reactivity and Mechanistic Investigations of 4 Pentyldibenzothiophene

Chemical Reactivity in Catalytic Processes

The reactivity of 4-pentyldibenzothiophene is significantly influenced by the nature of the desulfurization process and the catalyst employed. The bulky pentyl group at the 4-position introduces steric hindrance that can affect the molecule's interaction with the active sites of catalysts.

Hydrodesulfurization is the conventional method for sulfur removal in refineries. The HDS of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives generally proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.net

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the aromatic rings. For alkyl-substituted DBTs, especially those with substituents at the 4 and/or 6 positions like 4-pentyldibenzothiophene, the DDS pathway is known to be sterically hindered. researchgate.net This hindrance restricts the access of the sulfur atom to the catalyst's active sites. researchgate.net

Hydrogenation (HYD): This pathway involves the initial hydrogenation of one or both of the aromatic rings, followed by the cleavage of the C-S bonds. The HYD pathway is generally less affected by steric hindrance from alkyl groups at the 4 and 6 positions. researchgate.net Therefore, for sterically hindered molecules like 4-pentyldibenzothiophene, the HYD route is often the more dominant desulfurization pathway.

Table 1: General Reactivity Order in Hydrodesulfurization (HDS)

| Compound Type | Relative Reactivity |

| Thiophene (B33073) | Highest |

| Alkylated Thiophene | High |

| Benzothiophene | Moderate |

| Alkylated Benzothiophene | Moderate |

| Dibenzothiophene (DBT) | Low |

| Alkylated DBT (no 4,6-substituents) | Low |

| Alkylated DBT (with 4,6-substituents) | Lowest |

This table illustrates the general trend in HDS reactivity. The exact position and size of the alkyl group, such as the pentyl group in 4-pentyldibenzothiophene, will further influence its specific reactivity.

Oxidative desulfurization is an alternative technology that operates under milder conditions than HDS. The mechanism involves the oxidation of the sulfur atom in the thiophenic ring to form a sulfoxide (B87167) and subsequently a sulfone. These oxidized products are more polar and can be easily removed by extraction or adsorption. mdpi.com

For alkylated DBTs, the reactivity in ODS is also influenced by steric hindrance around the sulfur atom. The presence of alkyl groups at the 4- and/or 6-positions can hinder the approach of the oxidizing agent. acs.orgacs.org Research on various alkyl DBTs has shown that the oxidation reactivity generally decreases with the size and number of alkyl substituents at these positions. acs.orgacs.orgresearchgate.net For instance, the oxidation rate constants have been observed to decrease in the order of 4-methyldibenzothiophene (B47821) > 4,6-dimethyldibenzothiophene (B75733). acs.org While direct studies on 4-pentyldibenzothiophene are scarce, it is expected that the bulky pentyl group would significantly impede the oxidation of the sulfur atom, making it less reactive than smaller alkyl-substituted DBTs. acs.org

Biodesulfurization utilizes microorganisms to selectively cleave C-S bonds in organosulfur compounds without affecting the carbon skeleton of the fuel. The most well-studied BDS pathway is the "4S" pathway, which involves a series of enzymatic reactions. mdpi.com

Remarkably, certain bacteria have demonstrated the ability to desulfurize highly refractory organosulfur compounds. One significant finding is the isolation of Sphingomonas subarctica T7b, a gram-negative bacterium capable of desulfurizing 4,6-dipentyldibenzothiophene. nih.gov This is a crucial piece of evidence suggesting that 4-pentyldibenzothiophene is also susceptible to biodesulfurization. The desulfurization rate of alkylated DBTs by microorganisms like Sphingomonas subarctica T7b has been shown to decrease as the total carbon number of the alkyl substituents increases. jmb.or.kr This indicates that while BDS of 4-pentyldibenzothiophene is feasible, its rate would likely be slower compared to DBT or its shorter-chain alkyl derivatives. mdpi.comjmb.or.kr

Table 2: Biodesulfurization of Alkylated Dibenzothiophenes by Sphingomonas subarctica T7b

| Substrate | Desulfurization Capability | Reference |

| Dibenzothiophene (DBT) | Yes | jmb.or.kr |

| Alkyl Dibenzothiophenes | Yes | jmb.or.kr |

| 4,6-Dibutyl DBT | Yes | nih.gov |

| 4,6-Dipentyl DBT | Yes | nih.gov |

This table highlights the capability of certain microorganisms to desulfurize long-chain alkylated dibenzothiophenes, which is a strong indicator for the potential biodesulfurization of 4-pentyldibenzothiophene.

Oxidative Desulfurization (ODS) Mechanisms

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data specifically for the desulfurization of 4-pentyldibenzothiophene are not extensively reported in the available literature. However, general principles can be applied from studies on related compounds.

The kinetics of HDS reactions are complex and are often modeled using Langmuir-Hinshelwood rate expressions, which account for the adsorption of reactants and inhibitors on the catalyst surface. For ODS, the reaction often follows pseudo-first-order kinetics with respect to the sulfur compound. acs.org The activation energies for the oxidation of refractory sulfur compounds like alkylated DBTs are influenced by the steric hindrance around the sulfur atom. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms and transition states in desulfurization processes. However, these studies have predominantly focused on less complex molecules such as thiophene and dibenzothiophene. researchgate.net

For HDS, theoretical calculations help in understanding the adsorption geometries of the sulfur compounds on the catalyst surface and the energy barriers for C-S bond cleavage in both the DDS and HYD pathways. Such studies have confirmed that steric hindrance from alkyl groups at the 4- and 6-positions increases the activation energy for the DDS pathway. mdpi.com

In ODS, theoretical studies can model the interaction of the oxidant with the sulfur atom and predict the stability of the resulting sulfoxide and sulfone intermediates. For BDS, computational approaches can help in understanding the enzyme-substrate interactions and the mechanism of enzymatic C-S bond cleavage.

While no specific theoretical studies focusing solely on 4-pentyldibenzothiophene were identified, the principles derived from studies on other alkylated DBTs would be applicable. These would predict a higher energy barrier for the direct desulfurization pathways (both HDS and ODS) due to the steric bulk of the pentyl group.

Spectroscopic Characterization and Computational Chemistry of 4 Pentyldibenzothiophene

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 4-pentyldibenzothiophene, which consists of a dibenzothiophene (B1670422) core with a pentyl group attached at the 4-position, is confirmed through a suite of spectroscopic methods. Each technique provides unique information that, when combined, offers a complete picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. scirp.orgsigmaaldrich.com For 4-pentyldibenzothiophene, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region (typically δ 6.0-8.5 ppm) would show a complex pattern of signals corresponding to the seven protons on the dibenzothiophene core. orgchemboulder.comlibretexts.org The signals of the protons on the pentyl chain would appear in the upfield aliphatic region (δ 0.9-3.0 ppm). orgchemboulder.com The methylene (B1212753) group attached directly to the aromatic ring (benzylic protons) would be deshielded compared to the other CH₂ groups in the chain. orgchemboulder.comnetlify.app

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. mdpi.com Due to the low symmetry of 4-pentyldibenzothiophene, a unique signal is expected for each of the 17 carbon atoms (12 in the dibenzothiophene core and 5 in the pentyl chain). The chemical shifts provide insight into the electronic environment of each carbon. Aromatic carbons typically resonate in the δ 110-140 ppm range, while aliphatic carbons appear at higher fields (δ 10-40 ppm). mdpi.com

Estimated ¹H and ¹³C NMR Chemical Shifts for 4-Pentyldibenzothiophene: This table is based on estimations and data from analogous compounds. Actual experimental values may vary.

| Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 8.2 | 120 - 140 |

| Benzylic CH₂ | ~2.8 | ~35 |

| (CH₂)₃ | 1.3 - 1.7 | 22 - 32 |

| Terminal CH₃ | ~0.9 | ~14 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.demsu.edu For 4-pentyldibenzothiophene (C₁₇H₁₈S), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 254.12 g/mol ).

Under electron ionization (EI), the molecule fragments in predictable ways. Key fragmentation patterns for 4-pentyldibenzothiophene would likely include:

Benzylic cleavage: Loss of a butyl radical (•C₄H₉) to form a stable benzylic cation at m/z 197. This is often a dominant fragmentation pathway for alkyl-aromatic compounds. researchgate.net

Loss of the alkyl chain: Cleavage of the entire pentyl group, leading to a fragment corresponding to the dibenzothiophene cation at m/z 183.

McLafferty Rearrangement: If applicable, this rearrangement can occur in alkyl-substituted aromatic systems. researchgate.net

Isotopic Peaks: The presence of the ³⁴S isotope (4.22% natural abundance) would result in a small M+2 peak at m/z 256. msu.edu

Expected Major Fragments in the Mass Spectrum of 4-Pentyldibenzothiophene: This table is based on general fragmentation principles for alkyl-aromatic compounds.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 254 | [C₁₇H₁₈S]⁺ | Molecular Ion (M⁺) |

| 197 | [C₁₃H₉S]⁺ | Loss of •C₄H₉ (Benzylic cleavage) |

| 183 | [C₁₂H₇S]⁺ | Loss of •C₅H₁₁ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. scispace.com The dibenzothiophene core is the primary chromophore in 4-pentyldibenzothiophene. Studies on related compounds, such as dibenzothiophene (DBT) and 4-methyldibenzothiophene (B47821) (4MDBT), show strong absorption bands in the UVA region (315-400 nm) and UVB region (280-315 nm). chemrxiv.org

The absorption spectrum is characterized by π-π* transitions within the aromatic system. chemrxiv.org The addition of an alkyl group like pentyl typically causes a small bathochromic (red) shift in the absorption maxima compared to the parent dibenzothiophene molecule due to weak inductive effects.

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁). It can then relax to the ground state (S₀) by emitting a photon (fluorescence).

Dibenzothiophene derivatives are known to be fluorescent. chemrxiv.orgacs.org Studies on DBT and 4MDBT show that these molecules exhibit low fluorescence quantum yields, typically between 1.2% and 1.6%. chemrxiv.orgyoutube.com This indicates that non-radiative decay pathways are dominant. The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The pentyl group is not expected to significantly alter the fundamental fluorescence properties of the dibenzothiophene chromophore.

Excited State Dynamics and Photophysical Processes

The fate of a molecule after it absorbs light is governed by its excited-state dynamics. For dibenzothiophene derivatives, these processes have been investigated using a combination of steady-state and time-resolved spectroscopy. chemrxiv.orgacs.org

Upon excitation to the S₁ state, the molecule can undergo several competing relaxation processes:

Fluorescence: Radiative decay back to the S₀ state, as described above.

Internal Conversion (IC): A non-radiative transition from S₁ to S₀. For dibenzothiophene derivatives, this process is generally negligible. chemrxiv.orgyoutube.com

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁).

For dibenzothiophene, 4-methyldibenzothiophene, and 4,6-dimethyldibenzothiophene (B75733), studies have shown that intersystem crossing is the dominant deactivation pathway for the S₁ state, with triplet yields of approximately 98%. chemrxiv.orgyoutube.com The S₁ state relaxes with lifetimes in the picosecond range (4-13 ps), followed by efficient ISC to the triplet state, which has a much longer lifetime (around 820-900 ps). chemrxiv.orgyoutube.com This efficient population of the triplet state is a key photophysical characteristic of the dibenzothiophene core and is expected to be the primary relaxation mechanism for 4-pentyldibenzothiophene as well.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for complementing experimental data and providing deeper insight into molecular properties. scirp.org

For 4-pentyldibenzothiophene, these computational methods can be used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule.

Predict Spectroscopic Properties: Simulate NMR, UV-Vis, and vibrational spectra, which can aid in the interpretation of experimental results.

Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and reactivity. For dibenzothiophene, both the HOMO and LUMO are π-type orbitals distributed across the aromatic core. scirp.org

Investigate Excited States: Model the energies and characteristics of the S₁ and T₁ states to understand the photophysical processes observed experimentally. chemrxiv.orgacs.org Computational studies on dibenzothiophene derivatives confirm that the low-lying singlet and triplet states possess ππ* character. chemrxiv.orgyoutube.com Calculations can also elucidate the pathways for intersystem crossing.

Electronic Structure Analysis

The electronic structure of a molecule, specifically the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is the lowest energy electronic excitation possible in a molecule and is a crucial indicator of its stability. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. mdpi.com

Computational studies on the parent dibenzothiophene (DBT) ring system using DFT methods provide a basis for understanding the electronic properties of its derivatives. scirp.orgresearchgate.netscirp.org The HOMO of unsubstituted DBT is a π-molecular orbital, while the LUMO is a π* orbital. scirp.org The introduction of substituents onto the DBT core significantly influences the energies of these frontier orbitals.

The pentyl group at the C4 position of dibenzothiophene is an alkyl group, which is generally considered to be electron-donating. Theoretical studies on substituted dibenzothiophenes have shown that substitution at the C4 position destabilizes the HOMO level. scirp.org For instance, the introduction of a triphenylsilane (B1312308) group at the C4 position was found to destabilize the HOMO by 0.10 eV. scirp.orgscirp.org While the LUMO level was stabilized by substitution at the C1, C2, and C3 positions, substitution at the C4 position was an exception. scirp.orgscirp.org This suggests that the placement of the pentyl group at the C4 position will raise the HOMO energy of the molecule.

The HOMO-LUMO gap is a critical parameter for determining chemical reactivity. journalirjpac.com Quantum chemical calculations allow for the determination of global reactivity descriptors based on these orbital energies. journalirjpac.com The effect of substitution on the frontier orbital energies of the dibenzothiophene core is summarized in the table below, based on DFT calculations on model systems. scirp.orgscirp.org

| Substitution Position | Effect on HOMO Energy (eV) | Effect on LUMO Energy (eV) |

| C1 | Destabilized by 0.10 | Stabilized by 0.11 |

| C2 | No effect | Stabilized by 0.02 |

| C3 | Destabilized by 0.03 | Stabilized by 0.14 |

| C4 | Destabilized by 0.10 | Destabilizing effect noted |

| Data derived from DFT studies on triphenylsilane-substituted dibenzothiophene. scirp.orgscirp.org |

Conformational Analysis

The pentyl group is attached to the C4 position, which is adjacent to the sulfur-containing ring. This proximity leads to significant steric hindrance, which is the repulsion between electron clouds of nearby atoms or groups. cambridge.org Computational studies on 4,6-dimethyldibenzothiophene (4,6-DMDBT) have demonstrated that methyl groups in the 4- and 6-positions create steric hindrance that can prevent the molecule from adopting certain orientations, for example, during adsorption on a catalyst surface. cambridge.org This steric effect in 4,6-DMDBT is known to inhibit certain reaction pathways, such as the direct desulfurization (DDS) route in hydrodesulfurization, by blocking access to the sulfur atom. cambridge.org

Similarly, the flexible pentyl chain in 4-pentyldibenzothiophene will experience restricted rotation around the C4-C(pentyl) bond. The various spatial arrangements resulting from this rotation lead to distinct conformers with different energies. The study of energy changes as a function of bond rotation is known as conformational analysis. wikipedia.org The most stable conformers will be those that minimize steric strain. oregonstate.edu Computational methods, particularly DFT, can be used to calculate the rotational energy profile and identify the energy minima corresponding to stable conformers and the energy barriers (transition states) between them. researchgate.netmsstate.edu For molecules with bulky, flexible substituents, it is common to find multiple stable conformers with energy differences that can be on the order of several kcal/mol. mdpi.com The energy barriers for rotation can also be significant; for example, DFT calculations on a molecule with a bulky 4-tritylphenoxy substituent showed rotational barriers exceeding 5 kcal/mol. mdpi.com

The potential energy of 4-pentyldibenzothiophene would be expected to vary as a function of the dihedral angle between the plane of the dibenzothiophene ring and the first C-C bond of the pentyl chain. The conformers can be broadly categorized, similar to butane, as anti (where the chain extends away from the ring) or gauche (where the chain is twisted closer to the ring), with eclipsed conformations representing energy maxima. oregonstate.edu

| Conformer Type | Description | Expected Relative Energy |

| Anti-periplanar | The pentyl chain is oriented away from the bulk of the DBT ring, minimizing steric hindrance. | Lowest Energy (Most Stable) |

| Synclinal (Gauche) | The pentyl chain is rotated and lies closer to the plane of the DBT ring. | Higher Energy (Less Stable) |

| Eclipsed | The pentyl chain is aligned with parts of the DBT ring, maximizing steric repulsion. | Highest Energy (Transition State) |

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structures or analyze conformational mixtures. umn.edunih.gov DFT calculations can be used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and X-ray absorption spectra. mdpi.comnih.gov

The different stable conformers of 4-pentyldibenzothiophene identified through conformational analysis are expected to have unique spectroscopic signatures. For example, the precise chemical shifts of the hydrogen and carbon atoms in an NMR spectrum are highly sensitive to their local electronic environment, which changes with the molecule's conformation. mdpi.com By performing DFT calculations on the optimized geometries of each stable conformer, it is possible to predict their respective NMR spectra. mdpi.com The experimentally observed spectrum would then represent a population-weighted average of the spectra of the individual conformers present at equilibrium. nih.gov

Similarly, the vibrational frequencies in an IR spectrum correspond to the different ways a molecule can bend and stretch. These vibrational modes and their corresponding energies can be calculated using DFT. mdpi.com Different conformers will exhibit subtle but distinct differences in their calculated IR spectra, particularly in the fingerprint region, which can aid in their identification. mdpi.com

DFT simulations have also been shown to provide reasonable correspondence with experimental X-ray absorption near-edge structure (XANES) spectra. nih.gov These spectra are sensitive to the electronic structure, including the nature of unoccupied molecular orbitals (like the LUMO and LUMO+1), which are affected by both the substituent and the molecular geometry. nih.govsemanticscholar.org Therefore, it is predicted that the different conformers of 4-pentyldibenzothiophene would yield distinct calculated XANES spectra, reflecting the changes in orbital energies and distributions associated with each geometry.

| Spectroscopic Technique | Predicted Application for 4-Pentyldibenzothiophene | Computational Method |

| NMR Spectroscopy | Prediction of ¹H and ¹³C chemical shifts for each stable conformer to aid in structural elucidation. | DFT calculations on optimized conformer geometries. |

| IR Spectroscopy | Calculation of vibrational frequencies to identify characteristic bands for different conformers. | DFT frequency calculations. |

| X-ray Absorption Spectroscopy | Simulation of near-edge spectra to probe the unoccupied molecular orbitals of different conformers. | Time-Dependent DFT (TD-DFT) or similar methods. |

Analytical Methodologies for 4 Pentyldibenzothiophene in Complex Mixtures

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 4-Pentyldibenzothiophene, providing the necessary separation from a multitude of other compounds present in the sample. The choice of technique depends on the sample matrix, concentration of the analyte, and the required resolution.

Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for 4-Pentyldibenzothiophene. lucideon.comphenomenex.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. shimadzu.comlibretexts.org The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase, which is primarily influenced by their boiling points and polarity. shimadzu.com

For analyzing sulfur-containing compounds like 4-Pentyldibenzothiophene, a Flame Photometric Detector (FPD) is often the detector of choice due to its high selectivity and sensitivity for sulfur. lucideon.comairproducts.co.uk The FPD utilizes a hydrogen/air flame to excite sulfur compounds, which then emit light at a characteristic wavelength (typically around 394 nm). airproducts.co.uk This emission is detected by a photomultiplier tube, generating a signal proportional to the amount of sulfur. airproducts.co.uk This selectivity is crucial for minimizing interference from the hydrocarbon matrix in samples like petroleum. airproducts.co.uk

Table 1: General Gas Chromatography System Components

| Component | Function | Relevance for 4-Pentyldibenzothiophene Analysis |

|---|---|---|

| Injector | Vaporizes the sample and introduces it into the carrier gas stream. phenomenex.com | Splitless injection is often preferred for trace analysis of PASHs. phenomenex.com |

| Carrier Gas | Transports the sample through the column (e.g., Helium, Nitrogen, Hydrogen). phenomenex.comlibretexts.org | Helium is a common choice for its inertness and efficiency. phenomenex.com |

| Column | Separates the components of the mixture based on physical and chemical properties. libretexts.org | Capillary columns with non-polar or semi-polar stationary phases are typically used. |

| Oven | Controls the column temperature, which affects retention times and separation efficiency. libretexts.org | Temperature programming is essential for analyzing complex mixtures with a wide range of boiling points. libretexts.org |

| Detector | Senses the components as they elute from the column. | The Flame Photometric Detector (FPD) is highly selective for sulfur compounds like 4-Pentyldibenzothiophene. lucideon.comairproducts.co.uk |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. Separation is achieved based on the analyte's interaction with the stationary phase, which can involve partitioning, adsorption, ion exchange, or size exclusion. HPLC is particularly useful for less volatile or thermally unstable compounds, though it has also been applied to the analysis of PASHs. nih.gov

Research has demonstrated the use of chiral HPLC for the analysis of derivatives of 4-pentyldibenzothiophene, such as 2,3-Bis(methoxycarbonyl)-4-pentyldibenzothiophene-5,5-dioxide. nii.ac.jp This indicates the capability of HPLC to separate specific isomers of functionalized dibenzothiophenes. nii.ac.jp For complex mixtures, HPLC can be used as a preliminary fractionation step to isolate compound classes (e.g., separating aromatic from aliphatic compounds) before further analysis by GC. nih.gov Normal-phase HPLC is often employed for this type of group separation. nih.gov

Centrifugal Partition Chromatography (CPC) is a form of liquid-liquid chromatography that utilizes a biphasic liquid system for separation without a solid support matrix. selectscience.net One liquid phase is held stationary by a strong centrifugal force, while the other immiscible liquid phase is pumped through it as the mobile phase. nih.gov Analytes are separated based on their differential partition coefficients between the two liquid phases. selectscience.net This technique avoids the irreversible adsorption of analytes that can occur on solid supports in traditional liquid chromatography. mst.edu

CPC has been successfully applied to the fractionation of complex hydrocarbon mixtures, such as catalytic cracker feed. mst.edu In one study, CPC was used to separate a heavy gas oil into multiple fractions. Subsequent analysis of these fractions confirmed the presence of pentyldibenzothiophene, demonstrating the utility of CPC for isolating alkylated dibenzothiophenes from a complex petroleum matrix. mst.edu The technique's high capacity and recovery make it an excellent choice for preparative-scale separation prior to detailed analysis. selectscience.net

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Identification and Quantification

To achieve unambiguous identification and precise quantification, chromatographic systems are often coupled directly to powerful detectors, most notably mass spectrometers.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of complex organic mixtures. nih.govplos.org As compounds are separated and elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, acting as a chemical fingerprint that allows for highly confident identification by comparison to spectral libraries.

GC-MS has been explicitly used to identify 4-pentyldibenzothiophene in fractions previously separated by Centrifugal Partition Chromatography (CPC). mst.edu The analysis of crude oils, coal, and sediment extracts for dibenzothiophene (B1670422) and its alkylated homologues relies heavily on GC-MS for both qualitative and quantitative purposes. nih.gov

Table 2: Components Identified by GC-MS from CPC Fractions of Catalytic Cracker Feed mst.edu

| Compound Class | Example Compounds Identified |

|---|---|

| Alkylbenzenes | Pentylbenzene, Hexylbenzene |

| Naphthalenes | Naphthalene, Methylnaphthalenes |

| Biphenyls/Acenaphthenes | Biphenyl (B1667301), Acenaphthene, 4-Pentylbiphenyl |

| Fluorenes | Fluorene, Methylfluorenes |

| Dibenzofurans | Dibenzofuran (B1670420), Methyldibenzofurans |

| Dibenzothiophenes | Dibenzothiophene, Methyldibenzothiophenes, Pentyldibenzothiophene |

| Phenanthrenes/Anthracenes | Phenanthrene, Methylphenanthrenes |

This table is a representation of data found in the cited literature and demonstrates the successful identification of pentyldibenzothiophene alongside other aromatic compounds.

The hyphenated technique of GC-FPD combines the separation power of gas chromatography with the sulfur-selective detection of the flame photometric detector. airproducts.co.uk This method is particularly effective for quantifying sulfur-containing compounds like 4-Pentyldibenzothiophene in matrices where hydrocarbons are the major components, such as in fuels and crude oils. lucideon.com The FPD offers extreme sensitivity to sulfur compounds while being largely unresponsive to co-eluting hydrocarbons, which simplifies the resulting chromatogram and enhances measurement accuracy. airproducts.co.ukshimadzu.com While FPD provides quantitative data based on sulfur content, it does not provide the structural information necessary for unambiguous identification, which is the strength of GC-MS. shimadzu.com Therefore, GC-FPD is primarily a quantitative tool, often used after initial identification has been confirmed by other methods.

GC-Mass Spectrometry (GC-MS)

Application in Environmental Monitoring as an Organic Marker

Alkylated dibenzothiophenes (ADBTs), a class of sulfur-containing polycyclic aromatic compounds that includes 4-pentyldibenzothiophene, are utilized as chemical markers for monitoring petroleum contamination in the environment. Their persistence in weathered oil residues makes them reliable indicators of pollution long after a spill has occurred. jyu.fi The detection of these compounds in environmental matrices such as sediment, water, and biological tissues can provide clear evidence of contamination from crude oil or its refined products.

The primary analytical technique for identifying and quantifying 4-pentyldibenzothiophene and other ADBTs in environmental samples is gas chromatography coupled with mass spectrometry (GC-MS). jyu.fisciopen.com This method allows for the effective separation of complex hydrocarbon mixtures and the specific identification of target compounds based on their mass spectra and chromatographic retention times. researchgate.net

Research has shown that ADBTs are persistent oil residue markers found in samples like Baltic sediment, mussels, and fish, indicating the bioaccumulation of these petroleum-derived compounds. jyu.fi The analytical process for environmental samples typically involves several stages:

Extraction: The organic compounds are extracted from the sample matrix (e.g., soil, sediment, water) using a suitable solvent.

Fractionation/Cleanup: The extract is separated into different fractions to isolate the aromatic compounds from other components. In some cases, a specific cleanup step is employed to enhance the detection of sulfur-containing compounds. One such method involves the oxidation of dibenzothiophenes to their corresponding sulfones, which can then be separated from other hydrocarbons using column chromatography. jyu.fi

Instrumental Analysis: The aromatic fraction is then analyzed by GC-MS to identify and quantify the individual ADBT isomers. jyu.firesearchgate.net

The distribution patterns of different ADBT isomers, including the ratio of C1-, C2-, and C3-dibenzothiophenes, can also serve as diagnostic tools. sciopen.compepris.com These patterns can help in tracing the migration pathways of petroleum in geological formations and differentiating between sources of contamination. sciopen.comresearchgate.net While much of the detailed research has focused on lower alkylated forms (methyl- and dimethyl-dibenzothiophenes), the same principles apply to higher alkylated homologues like pentyldibenzothiophenes. sciopen.comnih.gov

Quantification in Fuel Matrices

The quantification of 4-pentyldibenzothiophene and its isomers in fuel matrices, particularly crude oil, is essential for geochemical studies, refinery process optimization, and environmental fingerprinting. These sulfur-containing heterocyclic compounds are naturally present constituents of most crude oils. hawaii.gov Their analysis provides valuable information on the oil's origin, maturity, and potential for producing sulfur emissions upon combustion.

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the analysis of ADBTs in petroleum. nih.gov For a detailed analysis of whole crude oil, the sample is typically fractionated to separate the aromatic compounds from the saturates and asphaltenes. The aromatic fraction, containing the dibenzothiophenes, is then injected into the GC-MS system.

A typical GC-MS analysis for alkylated dibenzothiophenes in crude oil employs a capillary column, such as a DB-5MS, which is suited for separating complex aromatic isomers. nih.gov The analysis is run using a programmed temperature gradient to ensure the elution of compounds across a wide boiling range. For example, a temperature program might start at 60°C and gradually increase to 300°C or higher to elute the multi-ring, higher-molecular-weight compounds. nih.gov

Research on the composition of various crude oils has demonstrated the presence of dibenzothiophene and its alkylated series up to C5 and beyond. nih.gov The concentration of these compounds varies significantly between different crude oils. In one study analyzing various crude oils, the total content of dibenzothiophene compounds was found to be as high as 1850 µg/g in a specific crude oil sample. nih.gov The distribution among the alkylated series often shows that C2-dibenzothiophenes are the most abundant. nih.gov

The data below illustrates a representative distribution of alkylated dibenzothiophenes found in a sample of crude oil, as determined by GC-MS analysis.

Table 1: Representative Distribution of Alkylated Dibenzothiophenes (DBTs) in a Crude Oil Sample

| Compound Class | Abbreviation | Relative Abundance Trend |

|---|---|---|

| Dibenzothiophene | C0-DBT | Present |

| Methyl-dibenzothiophenes | C1-DBT | Higher than C0 |

| Dimethyl-dibenzothiophenes | C2-DBT | Typically highest abundance |

| Tri/Ethyl-dibenzothiophenes | C3-DBT | Lower than C2 |

| Tetra/Propyl/etc.-dibenzothiophenes | C4-DBT | Lower than C3 |

| Pentyldibenzothiophenes | C5-DBT | Present in lower abundance |

This table is illustrative, based on general findings that show a peak abundance for C2-DBTs, with concentrations decreasing for higher alkylation levels. nih.gov

Table 2: Example GC-MS Parameters for Alkylated Dibenzothiophene Analysis

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Column | DB-5MS (30 m × 250 µm × 0.25 µm) or similar |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Temperature Program | Initial 60°C, ramp to 140°C, then ramp to 300°C (held) |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer in Selected Ion Monitoring (SIM) or Full Scan Mode |

This table represents typical parameters used for the analysis of PAHs and related compounds in petroleum. nih.gov

Role and Behavior in Fuel Desulfurization Technologies

Impact on Hydrodesulfurization (HDS) Performance in Model and Real Fuels

Hydrodesulfurization (HDS) is the most common industrial process for removing sulfur from petroleum products. It involves the catalytic reaction of sulfur-containing compounds with hydrogen at high temperatures and pressures. The reactivity of alkylated dibenzothiophenes in HDS is highly dependent on the position of the alkyl group(s).

While specific research data on 4-pentyldibenzothiophene is limited, the behavior of other 4-alkylated dibenzothiophenes provides critical insights. The alkyl group at the 4-position sterically hinders the direct interaction of the sulfur atom with the active sites of conventional HDS catalysts, such as CoMo/Al₂O₃ or NiMo/Al₂O₃. This steric hindrance significantly inhibits the direct desulfurization (DDS) pathway, which involves the direct cleavage of the carbon-sulfur bonds.

Consequently, the removal of compounds like 4-pentyldibenzothiophene must proceed primarily through the hydrogenation (HYD) pathway. In this route, one of the aromatic rings is first hydrogenated, which eliminates the steric hindrance and allows for the subsequent, easier removal of the sulfur atom. However, this HYD pathway is generally slower and requires more severe operating conditions (higher temperature, pressure, and hydrogen consumption) than the DDS pathway. The presence of a longer pentyl chain, compared to a methyl or ethyl group, is expected to exacerbate this steric hindrance, making 4-pentyldibenzothiophene one of the more refractory sulfur compounds in deep HDS processes.

Table 1: Relative Hydrodesulfurization Reactivity of Selected Dibenzothiophenes

| Compound | Substitution Position | Predominant Reaction Pathway | Relative Reactivity |

|---|---|---|---|

| Dibenzothiophene (B1670422) (DBT) | Unsubstituted | DDS & HYD | High |

| 4-Methyldibenzothiophene (B47821) | 4- | HYD | Low |

| 4,6-Dimethyldibenzothiophene (B75733) | 4- and 6- | HYD | Very Low |

| 4-Pentyldibenzothiophene | 4- | HYD (Inferred) | Low to Very Low (Inferred) |

This table is illustrative and based on established principles of HDS chemistry. Specific kinetic data for 4-pentyldibenzothiophene is not widely available.

Behavior during Oxidative Desulfurization (ODS) Processes

Oxidative desulfurization (ODS) presents an alternative route that circumvents the limitations of HDS for sterically hindered compounds. ODS involves the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, followed by the removal of these more polar compounds.

In the ODS process, the sulfur atom in 4-pentyldibenzothiophene acts as a nucleophile, attacking the oxidant (e.g., hydrogen peroxide activated by a catalyst). Unlike HDS, the steric hindrance from the pentyl group at the 4-position has a less pronounced negative effect on the oxidation reaction. The sulfur atom remains accessible to the oxidizing agents. Therefore, ODS is generally more effective for removing refractory alkylated dibenzothiophenes. kfupm.edu.sa

The oxidation of 4-pentyldibenzothiophene proceeds in two steps. First, it is oxidized to 4-pentyldibenzothiophene sulfoxide. With a stronger oxidant or longer reaction time, this can be further oxidized to 4-pentyldibenzothiophene sulfone. kfupm.edu.sa The conversion to these oxidized forms dramatically increases the polarity of the molecule.

These oxidized products, 4-pentyldibenzothiophene sulfoxide and 4-pentyldibenzothiophene sulfone, are no longer soluble in the non-polar fuel phase. This significant change in polarity allows for their selective removal through liquid-liquid extraction using a polar solvent, such as acetonitrile (B52724) or dimethylformamide, or by adsorption onto a polar adsorbent like silica (B1680970) gel. The efficiency of extraction is high due to the large polarity difference between the oxidized sulfur compounds and the hydrocarbon fuel matrix. kfupm.edu.sa

Table 2: Properties of 4-Pentyldibenzothiophene and Its Oxidized Derivatives

| Compound | Chemical Formula | Polarity | Solubility in Hydrocarbons |

|---|---|---|---|

| 4-Pentyldibenzothiophene | C₁₇H₁₈S | Low | High |

| 4-Pentyldibenzothiophene Sulfoxide | C₁₇H₁₈SO | High | Low |

| 4-Pentyldibenzothiophene Sulfone | C₁₇H₁₈SO₂ | Very High | Very Low |

Fate in Biodesulfurization (BDS) Systems

Biodesulfurization (BDS) utilizes microorganisms that can selectively cleave C-S bonds in organosulfur compounds without degrading the carbon backbone of the fuel molecule. The most studied BDS pathway is the "4S" pathway, which involves a series of enzymatic reactions.

The effectiveness of BDS on alkylated dibenzothiophenes is also influenced by the substitution pattern. While specific studies on 4-pentyldibenzothiophene are scarce, research on other alkylated DBTs shows that the size and position of the alkyl group can affect the efficiency of the enzymatic process. Generally, microorganisms like Rhodococcus species can desulfurize a range of alkylated DBTs. However, very long or bulky alkyl chains can decrease the rate of desulfurization by hindering the substrate's ability to bind to the active site of the desulfurization enzymes. The pentyl group is moderately long, and it is plausible that it would be desulfurized at a slower rate than dibenzothiophene or methyl-dibenzothiophenes.

Sorptive and Extractive Removal Mechanisms

The removal of 4-pentyldibenzothiophene can also be achieved through direct physical methods like adsorption or extraction, though these are generally less selective than reactive methods when applied to the un-modified compound.

Extractive Desulfurization: Direct liquid-liquid extraction of 4-pentyldibenzothiophene from fuel is challenging due to its low polarity and high solubility in the hydrocarbon matrix. However, as mentioned in the ODS section, extraction becomes highly effective after the compound has been oxidized to its sulfoxide or sulfone form. kfupm.edu.sa

Adsorptive Desulfurization: Adsorptive desulfurization relies on adsorbents that can selectively bind sulfur compounds. For refractory compounds like 4-pentyldibenzothiophene, "pi-complexation" adsorbents are of particular interest. These materials, often containing transition metals like Cu(I) or Ag(I) on a porous support, can interact with the pi-electrons of the aromatic rings of the dibenzothiophene molecule. The presence of the pentyl group can influence this interaction. While it is an electron-donating group, which can enhance pi-complexation, its steric bulk might also hinder the optimal orientation of the molecule on the adsorbent surface. Therefore, the efficiency of adsorptive removal would depend on the specific adsorbent's pore structure and the nature of its active sites.

Environmental Chemistry and Transformation Pathways of 4 Pentyldibenzothiophene

Photochemical Degradation Pathways

Photochemical degradation, driven by sunlight, is a key process affecting the fate of organic pollutants in the environment. norden.org For compounds like 4-pentyldibenzothiophene, this process primarily involves reactions with photochemically generated reactive species. The aromatic structure and the sulfur atom are the principal sites for photochemical attack.

Studies on dibenzothiophene (B1670422) (DBT) and its alkylated derivatives show that photodegradation can proceed through dechlorination in the case of chlorinated compounds. nii.ac.jp Research on the photodegradation rates of various polychlorinated dibenzothiophenes (PCDTs) has shown them to be more stable than their corresponding polychlorinated dibenzofuran (B1670420) (PCDF) isomers, indicating a degree of resistance to photochemical breakdown. nii.ac.jp The degradation process generally follows pseudo-first-order kinetics. nii.ac.jp

Photo-oxidation is the dominant photochemical degradation pathway for alkylated dibenzothiophenes. Research conducted on dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (B75733) (DMDBT) using sensitizers like N-methylquinolinium tetrafluoroborate (B81430) demonstrates that the primary photo-oxidation products are the corresponding sulfoxides and sulfones. utah.edunih.gov This transformation is highly efficient, with nearly 100% oxidation of the parent compounds observed under specific laboratory conditions. utah.edunih.gov

The mechanism for this transformation is typically initiated by a photoinduced electron transfer from the sulfur-rich dibenzothiophene molecule to the excited state of the sensitizer. utah.edunih.gov This process leads to the formation of a radical cation of the dibenzothiophene and the neutral radical of the sensitizer. Subsequent reaction with molecular oxygen (O₂) generates a superoxide (B77818) radical anion (O₂•⁻), a key reactive species that drives the oxidation of the sulfur atom. utah.edunih.gov The formation of sulfoxides and sulfones can be significantly suppressed in the presence of efficient electron traps, further confirming the electron transfer mechanism. utah.edunih.gov While singlet oxygen (¹O₂) is a common oxidant in many photochemical reactions, its role in the sensitized photo-oxidation of DBT and its derivatives appears to be negligible. utah.edunih.gov In some photocatalytic systems using catalysts like iron(III) oxide (Fe₂O₃), the primary reactive species responsible for degradation have been identified as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which can lead to the complete mineralization of DBT to carbon dioxide and sulfate (B86663) (SO₄²⁻). rsc.org

Table 1: Key Photo-oxidation Products of Alkylated Dibenzothiophenes

| Parent Compound | Primary Photo-oxidation Products |

|---|---|

| 4-Pentyldibenzothiophene (inferred) | 4-Pentyldibenzothiophene-S-oxide (sulfoxide) |

| 4-Pentyldibenzothiophene-S,S-dioxide (sulfone) | |

| Dibenzothiophene | Dibenzothiophene sulfoxide (B87167), Dibenzothiophene sulfone |

| 4,6-Dimethyldibenzothiophene | 4,6-Dimethyldibenzothiophene sulfoxide, 4,6-Dimethyldibenzothiophene sulfone |

Microbial Degradation and Biotransformation Pathways

Microbial activity is a fundamental driver for the breakdown of persistent organic pollutants. For alkylated dibenzothiophenes, including 4-pentyldibenzothiophene, specific bacteria have evolved pathways to utilize these compounds. The most well-documented mechanism is the sulfur-specific degradation pathway, often referred to as the "4S" pathway. ajol.inforesearchgate.net

This pathway allows microorganisms, such as those from the genus Rhodococcus, to cleave the carbon-sulfur bond and remove the sulfur atom without breaking down the carbon skeleton. nih.govnih.gov This process is highly specific and allows the bacteria to acquire sulfur for growth while leaving the aromatic rings intact. The rate of this biodesulfurization is influenced by the degree and position of alkyl substitution on the dibenzothiophene molecule, with more highly alkylated or sterically hindered compounds often degrading more slowly. ajol.infonih.gov For instance, studies with Rhodococcus erythropolis have shown that it preferentially desulfurizes DBT and C1-DBTs over more highly alkylated versions. nih.gov

The sulfur-specific (4S) pathway results in the formation of characteristic metabolites. The process involves a sequence of enzymatic oxidations of the sulfur atom, followed by the cleavage of C-S bonds. For dibenzothiophene, the end product is 2-hydroxybiphenyl (2-HBP). researchgate.net

For alkylated dibenzothiophenes, the degradation results in the corresponding alkylated hydroxybiphenyls. ajol.infonih.gov For example, the microbial degradation of 4-methyldibenzothiophene (B47821) by the bacterium RIPI-S81 yields both 2-hydroxy-3-methyl-biphenyl and 2-hydroxy-3'-methyl-biphenyl as final metabolites. researchgate.netresearchgate.net Based on these established pathways, the primary microbial metabolite of 4-pentyldibenzothiophene would be an alkylated 2-hydroxybiphenyl.

Table 2: Identified Microbial Metabolites from Alkylated Dibenzothiophene Degradation

| Parent Compound | Degrading Microorganism (Example) | Key Metabolite(s) |

|---|---|---|

| Dibenzothiophene (DBT) | Rhodococcus erythropolis | 2-Hydroxybiphenyl (2-HBP) |

| 4-Methyldibenzothiophene | RIPI-S81 | 2-Hydroxy-3-methyl-biphenyl, 2-Hydroxy-3'-methyl-biphenyl |

| 4,6-Dimethyldibenzothiophene | RIPI-S81 | 2-Hydroxy-3,3'-dimethylbiphenyl |

| 4-Pentyldibenzothiophene (inferred) | Sulfur-specific bacteria | Pentyl-substituted 2-hydroxybiphenyl isomers |

Environmental Persistence and Transport (as a marker)

Due to their chemical stability, alkylated dibenzothiophenes are relatively persistent in the environment. embarkchemical.com This persistence means they are slow to degrade and can remain in soil and sediment for extended periods. researchgate.net Their presence in crude oil but not in recently biosynthesized organic matter makes them excellent molecular markers for anthropogenic oil pollution. tandfonline.comtandfonline.com

Following an oil spill, the distribution and relative abundance of different alkylated dibenzothiophene isomers (from C1 to C4 and higher) can serve as a chemical fingerprint to identify the source of the contamination. tandfonline.comwitpress.com As the spilled oil weathers, the relative ratios of these compounds change in a predictable manner, allowing scientists to assess the extent of environmental degradation. witpress.com For example, the less substituted dibenzothiophenes tend to degrade faster than the more highly substituted ones. By analyzing the specific profile of compounds like 4-pentyldibenzothiophene in environmental samples such as water, sediment, or tissues of organisms like oysters, researchers can trace the extent of oil pollution and monitor its fate over time. tandfonline.comtandfonline.com

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Pentyldibenzothiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves functionalizing dibenzothiophene with a pentyl group via Friedel-Crafts alkylation or cross-coupling reactions. To optimize yields, systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and employ Design of Experiments (DoE) frameworks. Detailed protocols should include characterization data (NMR, IR, mass spectrometry) for intermediates and final products, as outlined in synthesis projects requiring full experimental replication . For reproducibility, document solvent purification, inert atmosphere protocols, and catalyst activation steps .

Q. How should researchers characterize 4-Pentyldibenzothiophene to confirm its structural identity and purity?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) and chromatographic methods (HPLC, GC-MS) to verify structure. For purity, report melting points, Rf values, and microanalysis (C, H, S content). If the compound is novel, include [α]D for chiral analysis and high-resolution mass spectrometry (HRMS). For known compounds, cross-reference spectral data with prior literature while explicitly stating deviations or confirmations .

Q. What solvent systems are suitable for solubility testing of 4-Pentyldibenzothiophene in experimental settings?

- Methodological Answer : Test solubility in aprotic solvents (e.g., DMSO, THF) and hydrocarbons (hexane, toluene) under controlled temperatures. Use UV-Vis spectroscopy to quantify solubility limits. Document solvent purity and degassing procedures to avoid confounding oxidative side reactions. For polar solvents, consider hydrogen-bonding interactions influenced by the pentyl chain’s hydrophobicity .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the electronic properties of 4-Pentyldibenzothiophene?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict HOMO/LUMO energies, electrostatic potential maps, and sulfur atom reactivity. Validate computational models against experimental UV-Vis absorption spectra and cyclic voltammetry data. Use FAIR-compliant repositories (e.g., Chemotion) to share raw computational input/output files, ensuring transparency and reusability . Address discrepancies by refining basis sets or solvent-effect parameters in simulations .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Apply systematic error analysis:

- Instrumental errors : Recalibrate equipment (e.g., NMR spectrometers) and verify sample preparation (e.g., concentration, solvent).

- Model limitations : Compare multiple computational methods (e.g., DFT vs. semi-empirical) and assess their suitability for sulfur-containing heterocycles.

- Data interpretation : Use PRISMA guidelines to conduct a meta-analysis of prior studies, identifying biases or methodological gaps . Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize testable variables .

Q. How can researchers design experiments to investigate the environmental persistence or biodegradation pathways of 4-Pentyldibenzothiophene?

- Methodological Answer : Employ isotope-labeled analogs (e.g., ¹³C-pentyl chain) to track metabolic byproducts in microbial cultures. Use LC-MS/MS to identify degradation intermediates. For ecological studies, follow ethical protocols for handling hazardous substances, including toxicity screenings and waste disposal compliance . Incorporate longitudinal sampling to assess temporal degradation trends, aligning with developmental research methodologies .

Q. What frameworks support robust data management for multi-institutional studies on 4-Pentyldibenzothiophene?

- Methodological Answer : Adopt the NFDI4Chem infrastructure for FAIR (Findable, Accessible, Interoperable, Reusable) data management. Use electronic lab notebooks (ELNs) like Chemotion to standardize metadata (e.g., reaction conditions, spectral assignments). For collaborative projects, establish data-sharing agreements and version-control protocols .

Data Contradiction Analysis Example

| Observation | Potential Source of Contradiction | Resolution Strategy |

|---|---|---|

| Divergent NMR shifts in replicated syntheses | Impurities from incomplete purification | Repeat chromatography with alternative eluents (e.g., gradient hexane/EtOAc) |

| Discrepant DFT vs. experimental bandgap values | Solvent effects omitted in simulations | Incorporate polarizable continuum models (PCM) in computational workflows |

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。